![molecular formula C10H27NOSi2 B14305462 1,1,1-Trimethyl-N-{2-methyl-1-[(trimethylsilyl)oxy]propan-2-yl}silanamine CAS No. 113347-68-5](/img/structure/B14305462.png)
1,1,1-Trimethyl-N-{2-methyl-1-[(trimethylsilyl)oxy]propan-2-yl}silanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trimethyl-N-{2-methyl-1-[(trimethylsilyl)oxy]propan-2-yl}silanamine is a compound that belongs to the class of silanamines. It is characterized by the presence of trimethylsilyl groups, which are known for their chemical inertness and large molecular volume. This compound is often used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trimethyl-N-{2-methyl-1-[(trimethylsilyl)oxy]propan-2-yl}silanamine typically involves the reaction of hexamethyldisilazane with other reagents under controlled conditions. One common method involves the use of a derivatization reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which reacts with hydroxyl groups to form volatile derivatives .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trimethyl-N-{2-methyl-1-[(trimethylsilyl)oxy]propan-2-yl}silanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are typically controlled to ensure the desired products are formed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidation states of the compound, while substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
1,1,1-Trimethyl-N-{2-methyl-1-[(trimethylsilyl)oxy]propan-2-yl}silanamine has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions, particularly in the synthesis of other compounds.
Biology: The compound is used in biological research for its ability to modify biomolecules.
Mechanism of Action
The mechanism of action of 1,1,1-Trimethyl-N-{2-methyl-1-[(trimethylsilyl)oxy]propan-2-yl}silanamine involves its interaction with molecular targets and pathways. The trimethylsilyl groups play a crucial role in its reactivity and interactions with other molecules. These groups can be chemically modified to alter the compound’s properties and enhance its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 1,1,1-Trimethyl-N-{2-methyl-1-[(trimethylsilyl)oxy]propan-2-yl}silanamine include:
Hexamethyldisilazane: A compound with similar trimethylsilyl groups.
Trimethylsilyl chloride: Another compound with trimethylsilyl groups used in various chemical reactions.
Uniqueness
The uniqueness of this compound lies in its specific structure and the presence of multiple trimethylsilyl groups. These groups confer unique properties to the compound, making it highly useful in a wide range of applications.
Properties
CAS No. |
113347-68-5 |
|---|---|
Molecular Formula |
C10H27NOSi2 |
Molecular Weight |
233.50 g/mol |
IUPAC Name |
2-methyl-N-trimethylsilyl-1-trimethylsilyloxypropan-2-amine |
InChI |
InChI=1S/C10H27NOSi2/c1-10(2,11-13(3,4)5)9-12-14(6,7)8/h11H,9H2,1-8H3 |
InChI Key |
YGINZJDPGHKJSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO[Si](C)(C)C)N[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


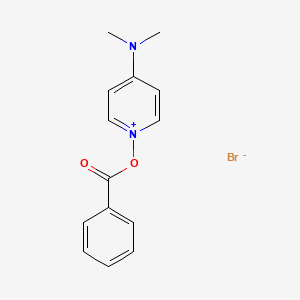

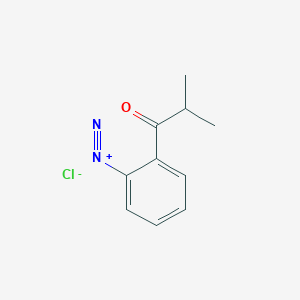

![Ethyl 3-[(4-methylbenzene-1-sulfinyl)oxy]prop-2-enoate](/img/structure/B14305407.png)
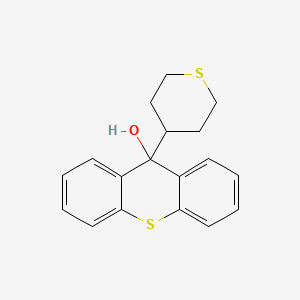
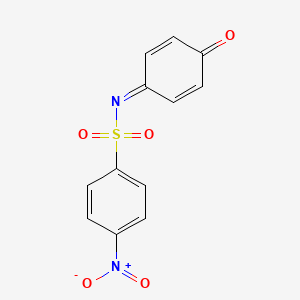
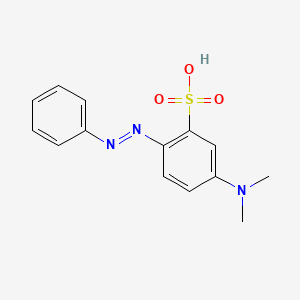
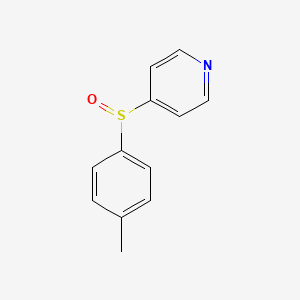


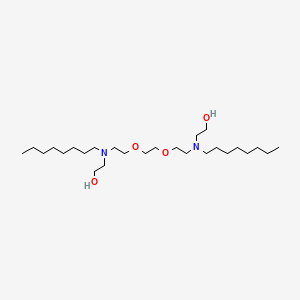

![2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanal](/img/structure/B14305468.png)
